molecular formula C15H18O B14300302 spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one

spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one

Cat. No.: B14300302
M. Wt: 214.30 g/mol
InChI Key: OGZQDOLITCDZME-UHFFFAOYSA-N
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Description

3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to a naphthalene moiety through a spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with cyclohexanone in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of functional groups such as halogens or nitro groups on the naphthalene ring.

Scientific Research Applications

3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

    3’,4’-Dihydro-2’H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]: Another spirocyclic compound with a different ring system.

    3’,4’-Dihydro-1H-spiro[quinoline-2,1’-cycloalkane]: A spirocyclic compound with a quinoline moiety.

Uniqueness: 3’,4’-Dihydro-2’H-spiro[cyclohexane-1,1’-naphthalen]-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one

InChI

InChI=1S/C15H18O/c16-13-7-4-10-15(11-13)9-3-6-12-5-1-2-8-14(12)15/h1-2,5,8H,3-4,6-7,9-11H2

InChI Key

OGZQDOLITCDZME-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2(C1)CCCC3=CC=CC=C23

Origin of Product

United States

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